molecular formula C10H14BrN3O3S B13984909 1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol

1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol

Cat. No.: B13984909
M. Wt: 336.21 g/mol
InChI Key: JXMCBXAGVVFKFF-UHFFFAOYSA-N
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Description

1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol is a complex organic compound that features a piperidine ring, a sulfonyl group, and a brominated pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol typically involves multiple steps, starting with the bromination of pyridine derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while nucleophilic substitution can produce various substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C10H14BrN3O3S

Molecular Weight

336.21 g/mol

IUPAC Name

1-(2-amino-5-bromopyridin-3-yl)sulfonylpiperidin-4-ol

InChI

InChI=1S/C10H14BrN3O3S/c11-7-5-9(10(12)13-6-7)18(16,17)14-3-1-8(15)2-4-14/h5-6,8,15H,1-4H2,(H2,12,13)

InChI Key

JXMCBXAGVVFKFF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=C(N=CC(=C2)Br)N

Origin of Product

United States

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